molecular formula C28H40N2O2 B095261 Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- CAS No. 15515-44-3

Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-

Cat. No. B095261
CAS RN: 15515-44-3
M. Wt: 436.6 g/mol
InChI Key: MNEAVBGXSOLZPV-PSWAGMNNSA-N
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Description

Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-, also known as PMX-205, is a chiral molecule that has been extensively studied for its potential applications in various scientific fields.

Mechanism Of Action

The mechanism of action of Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Additionally, it has been shown to interact with various enzymes and proteins in the body, although the exact nature of these interactions is still under investigation.

Biochemical And Physiological Effects

Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been shown to have various biochemical and physiological effects, including the ability to induce chirality in various chemical reactions. Additionally, it has been shown to interact with various enzymes and proteins in the body, although the exact nature of these interactions is still under investigation.

Advantages And Limitations For Lab Experiments

Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has several advantages for lab experiments, including its high purity and enantiomeric excess. However, it can be challenging to synthesize, and its exact mechanism of action is still not fully understood.

Future Directions

There are several future directions for research on Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-. One area of interest is in the development of new catalytic systems that utilize Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- as a chiral ligand. Additionally, further investigation is needed to fully understand the mechanism of action of Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- and its interactions with various enzymes and proteins in the body. Finally, there is potential for the development of new drugs and other biologically active compounds that utilize Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- as a chiral auxiliary.

Synthesis Methods

Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- can be synthesized through a multi-step process that involves the reaction of a chiral bis-epoxide with a pyrrolidine amine. The process typically yields Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- in high purity and enantiomeric excess, making it an attractive compound for research purposes.

Scientific Research Applications

Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of asymmetric catalysis, where it has been shown to be an effective chiral ligand for various transition metal catalysts. Additionally, Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been investigated for its potential use in the synthesis of chiral drugs and other biologically active compounds.

properties

CAS RN

15515-44-3

Product Name

Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-

Molecular Formula

C28H40N2O2

Molecular Weight

436.6 g/mol

IUPAC Name

1-[2-[4-[(2S,3R)-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-2-yl]phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C28H40N2O2/c1-23(25-7-11-27(12-8-25)31-21-19-29-15-3-4-16-29)24(2)26-9-13-28(14-10-26)32-22-20-30-17-5-6-18-30/h7-14,23-24H,3-6,15-22H2,1-2H3/t23-,24+

InChI Key

MNEAVBGXSOLZPV-PSWAGMNNSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCCN2CCCC2)[C@@H](C)C3=CC=C(C=C3)OCCN4CCCC4

SMILES

CC(C1=CC=C(C=C1)OCCN2CCCC2)C(C)C3=CC=C(C=C3)OCCN4CCCC4

Canonical SMILES

CC(C1=CC=C(C=C1)OCCN2CCCC2)C(C)C3=CC=C(C=C3)OCCN4CCCC4

Other CAS RN

15515-44-3

synonyms

1,1'-[[(1R,2S)-1,2-Dimethylethylene]bis(p-phenyleneoxyethylene)]dipyrrolidine

Origin of Product

United States

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